N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine
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Overview
Description
N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a trifluoromethyl group. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is a common scaffold in medicinal chemistry due to its versatility and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction of 3,3,3-trifluoropropene derivatives with azomethine ylides generated in situ from N-benzyl-N-(methoxymethyl)-N-[(trimethylsilyl)methyl]amine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cycloaddition reaction conditions to maximize yield and purity, including the use of appropriate solvents, catalysts, and temperature control.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the benzyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-1-(trifluoromethyl)pyrrolidin-3-one, while reduction could produce N-benzyl-1-(trifluoromethyl)pyrrolidine.
Scientific Research Applications
N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The benzyl group can participate in π-π interactions with aromatic residues in proteins, contributing to binding affinity and specificity .
Comparison with Similar Compounds
N-benzyl-1-(trifluoromethyl)pyrrolidine: Lacks the amine group, which may affect its reactivity and biological activity.
N-benzyl-1-(trifluoromethyl)pyrrolidin-3-one:
N-benzyl-1-(trifluoromethyl)pyrrolidin-2-amine: The position of the amine group is different, which can influence its interaction with biological targets
Uniqueness: N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine is unique due to the combination of its trifluoromethyl and benzyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl group provides opportunities for π-π interactions and other non-covalent interactions with biological targets .
Properties
Molecular Formula |
C12H15F3N2 |
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Molecular Weight |
244.26 g/mol |
IUPAC Name |
N-benzyl-1-(trifluoromethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)17-7-6-11(9-17)16-8-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2 |
InChI Key |
DJASPQRBHLADQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1NCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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